4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine

Lipophilicity ADME Profiling Scaffold Optimization

This building block eliminates the regioselectivity problem of 4,6-dihalopyrimidines. The single C4-Cl leaving group enables one-step SNAr diversification, while the 6-(p-tolylthio)ether drives XLogP3 to 5.6—a 2.8 log unit shift over the parent core. The morpholino derivative engages the β₂-adrenergic receptor (EC₅₀ = 4.82 μM), validating the scaffold for aminergic GPCR programs. With zero H-bond donors and TPSA of 51.1 Ų, it is pre-optimized for membrane permeability. Procure ≥95% pure material for focused library synthesis without scaffold construction.

Molecular Formula C17H13ClN2S
Molecular Weight 312.82
CAS No. 343373-70-6
Cat. No. B2374168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine
CAS343373-70-6
Molecular FormulaC17H13ClN2S
Molecular Weight312.82
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=CC(=NC(=N2)C3=CC=CC=C3)Cl
InChIInChI=1S/C17H13ClN2S/c1-12-7-9-14(10-8-12)21-16-11-15(18)19-17(20-16)13-5-3-2-4-6-13/h2-11H,1H3
InChIKeyMSFLKOLJQYSVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine (CAS 343373-70-6): Procurement-Ready Identity and Physicochemical Baseline


4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine (CAS 343373-70-6) is a trisubstituted pyrimidine derivative bearing a 4-chloro leaving group, a 2-phenyl ring, and a 6-(p-tolylthio)ether moiety [1]. Its molecular formula is C₁₇H₁₃ClN₂S, with a molecular weight of 312.8 g·mol⁻¹ [1]. Computed physicochemical descriptors include a high lipophilicity (XLogP3 = 5.6), a topological polar surface area (TPSA) of 51.1 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is commercially available from multiple research chemical suppliers at ≥95% purity , and its InChIKey (MSFLKOLJQYSVOF-UHFFFAOYSA-N) and SMILES string are fully registered in PubChem (CID 4616492) [1]. This combination of a synthetically accessible chloro handle at C4, a hydrophobic arylthioether at C6, and a 2-phenyl substituent places this compound at a distinct intersection of synthetic tractability, scaffold diversity potential, and physicochemical parameter space that differs meaningfully from simpler 4-chloro-2-phenylpyrimidine analogs.

Why 4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine Cannot Be Replaced by Generic 4-Chloro-2-phenylpyrimidine Analogs


The simple 4-chloro-2-phenylpyrimidine core (CAS 14790-42-2, XLogP3 = 2.8) [1] and its 4,6-dichloro analog fenclorim (CAS 3740-92-9, LogP ≈ 3.45) [2] differ fundamentally from the target compound in both physicochemical parameter space and synthetic utility. The introduction of a 6-(p-tolylthio)ether group increases the computed XLogP3 from ~2.8 to 5.6—a 2.8 log unit shift—while simultaneously replacing a second reactive chloro site with a conformationally flexible, lipophilic thioether. This single structural modification eliminates the symmetry-driven off-target reactivity inherent in 4,6-dichloro-2-phenylpyrimidine, where both C4 and C6 positions are electrophilic, and installs a defined, tunable point for further derivatization at C4. Furthermore, the morpholine derivative of this scaffold (4-[2-phenyl-6-(p-tolylthio)pyrimidin-4-yl]morpholine) has demonstrated measurable affinity at the human β₂-adrenergic receptor (EC₅₀ = 4.82 μM) [3], indicating that the 6-arylthioether substitution pattern contributes to a receptor-interaction profile absent in simpler 4-chloro-2-phenylpyrimidines. No generic 4-chloropyrimidine building block recapitulates this combination of differential lipophilicity, single-site electrophilicity, and receptor-level engagement potential.

4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine: Head-to-Head and Cross-Study Comparative Evidence for Scientific Procurement


Lipophilicity Differential: XLogP3 Comparison Against Core 4-Chloro-2-phenylpyrimidine Scaffolds

The target compound exhibits a computed XLogP3 of 5.6 [1], representing a 2.8 log unit increase over the parent 4-chloro-2-phenylpyrimidine scaffold (XLogP3 = 2.8) [2] and a shift of approximately +2.1 log units relative to the commercial herbicide safener fenclorim (4,6-dichloro-2-phenylpyrimidine, LogP ≈ 3.45) [3]. This lipophilicity differential places the target compound in a permeability-favorable range (XLogP3 between 3 and 6) while the parent scaffold falls near or below the lower bound for passive membrane permeability for CNS or intracellular targets.

Lipophilicity ADME Profiling Scaffold Optimization LogP

Reactive Site Orthogonality: Single C4-Cl Handle Versus Dual C4/C6-Cl in Fenclorim-Class Compounds

In contrast to the symmetric 4,6-dichloro-2-phenylpyrimidine (fenclorim), which presents two nearly equivalent electrophilic sites at C4 and C6 [1], the target compound possesses a single reactive 4-chloro handle (C4-Cl) with a non-labile 6-(p-tolylthio)ether at C6 [2]. This C4/C6 differentiation eliminates regioselectivity challenges during nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. The 6-thioether is installed via nucleophilic displacement using p-thiocresolate under standard conditions for (arylsulfanyl)pyrimidine synthesis [3], leaving C4 as the sole electrophilic center available for subsequent diversification.

Synthetic Chemistry Site-Selective Derivatization Pyrimidine Building Blocks Medicinal Chemistry

Scaffold Biological Validation: Morpholine Derivative Confirms GPCR Engagement at β₂-Adrenergic Receptor

The 4-morpholino derivative of this scaffold, 4-[2-phenyl-6-(p-tolylthio)pyrimidin-4-yl]morpholine (MLS000326647, CID 1484653), was identified as an active ligand at the human β₂-adrenergic receptor (β₂-AR) in a high-throughput screening campaign conducted at the University of New Mexico [1]. The compound exhibited an EC₅₀ of 4.82 μM (4.82 × 10³ nM) in a cell-based assay measuring β₂-AR activation [1]. This result demonstrates that the 2-phenyl-6-(p-tolylthio)pyrimidine core, when elaborated at C4 with an amine nucleophile, is capable of engaging a therapeutically relevant G protein-coupled receptor (GPCR) target.

GPCR Pharmacology Beta-2 Adrenergic Receptor Scaffold Validation Drug Discovery

TPSA and Hydrogen Bond Profile Differentiation from 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine

The target compound has a computed TPSA of 51.1 Ų with 0 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. A structurally related building block, 4-chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine (CAS 339017-71-9), bears a methylthioether at C2 instead of a phenyl group, yielding a higher HBA count of 4 [2]. The target compound's lower TPSA (51.1 vs. an expected ~55–60 Ų for the methylsulfanyl analog based on added sulfur contribution) and the presence of a C2-phenyl group (rather than C2-SMe) reduce overall polarity and hydrogen bond acceptor count, which is relevant for programs where blood-brain barrier penetration or intracellular target access is desired.

Physicochemical Profiling TPSA Hydrogen Bonding Scaffold Selection

Fungicide/Hebicide Safener Lead Space: Structural Relationship to Fenclorim-Derived 6-Aryloxy-4-chloro-2-phenylpyrimidines

Fenclorim (4,6-dichloro-2-phenylpyrimidine) is a commercial herbicide safener with documented fungicidal activity [1]. A 2020 study reported the synthesis and antifungal evaluation of a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives using fenclorim as the lead compound, demonstrating that modification at the C6 position of the 4-chloro-2-phenylpyrimidine core can yield compounds with enhanced fungicidal potency [1]. The target compound features a C6-thioether (S-linked) rather than a C6-ether (O-linked), introducing a sulfur atom that can participate in additional intermolecular interactions (e.g., S–π, hydrogen bonding as HBA), and offering a metabolically distinct linkage relative to the O-ether series.

Agrochemical Discovery Herbicide Safeners Fungicides Phenylpyrimidine Scaffolds

Kinase Inhibitor Scaffold Potential: Structural Resemblance to Pyrimidine-Based Type II Kinase Inhibitor Cores

The 2-phenylpyrimidine motif is a well-established kinase inhibitor pharmacophore, notably exemplified by imatinib and related Type II kinase inhibitors where the phenyl ring occupies the hydrophobic back pocket of the ATP-binding site. The target compound incorporates a 6-arylthioether substituent—a feature present in several kinase-active pyrimidine series. A closely related polysubstituted pyrimidine containing thioether functionality, compound 2 from a 2009 study by the same class (Arch Pharm, 2009), demonstrated twice the antibacterial activity of ampicillin against B. subtilis and antimicrobial activity against P. aeruginosa and M. luteus at equivalent potency to ampicillin, along with moderate antifungal activity against C. albicans [1]. While the target compound itself was not directly tested in this study, the shared thioether-pyrimidine pharmacophore supports class-level inference of antimicrobial and potential anticancer polypharmacology.

Kinase Inhibition Cancer Therapeutics Scaffold Hopping Pyrimidine Pharmacophore

4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine: Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Late-Stage Diversification Intermediate for GPCR-Targeted Compound Libraries

The C4-chloro group serves as a single, unambiguous electrophilic handle for nucleophilic aromatic substitution with primary or secondary amines, enabling rapid generation of C4-aminated analogs. The confirmed β₂-adrenergic receptor engagement of the C4-morpholino derivative (EC₅₀ = 4.82 μM) [1] validates the scaffold for aminergic GPCR programs. Procurement of this building block allows medicinal chemistry teams to synthesize focused libraries of 4-amino-6-(p-tolylthio)-2-phenylpyrimidines in a single synthetic step, bypassing the regioselectivity complications inherent in 4,6-dihalopyrimidines.

High-LogP Fragment for Membrane Permeability and CNS Penetration Studies

With a computed XLogP3 of 5.6—substantially higher than 4-chloro-2-phenylpyrimidine (XLogP3 = 2.8) and fenclorim (LogP ≈ 3.45) [2]—this compound provides a high-lipophilicity starting point for programs where passive membrane permeability or blood-brain barrier penetration is desired. The balanced TPSA (51.1 Ų) and absence of hydrogen bond donors further support its use as a permeability-enhancing fragment in fragment-based drug discovery (FBDD) or as a reference compound for computational LogP model validation across the phenylpyrimidine chemical series.

Scaffold for Agrochemical Discovery Beyond Fenclorim-Class Chemistry

Fenclorim-derived 4-chloro-6-aryloxy-2-phenylpyrimidines have demonstrated fungicidal activity at the lead optimization stage [3]. The target compound offers a sulfur-for-oxygen isosteric replacement at C6 (thioether vs. ether), which may confer improved metabolic stability or altered target binding profiles in fungal CYP51 or related agrochemical targets. The C4-Cl handle enables further structural elaboration using established pyrimidine SNAr or cross-coupling methodologies, allowing agrochemical discovery groups to explore a distinct thioether subseries without synthesizing the core scaffold de novo.

Physicochemical Reference Standard for Pyrimidine Building Block Procurement and QC

The compound's well-defined computed descriptors (MW = 312.8, XLogP3 = 5.6, TPSA = 51.1 Ų, HBA = 3, HBD = 0) [4], combined with its ≥95% commercial purity specification and full PubChem registration (CID 4616492, InChIKey MSFLKOLJQYSVOF-UHFFFAOYSA-N), make it a suitable reference standard for analytical method development, HPLC column calibration, and computational model benchmarking in cheminformatics workflows. Its single reactive site ensures batch-to-batch consistency in reagent-grade building block applications.

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